molecular formula C6H10O3 B3385198 rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis CAS No. 617690-22-9

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis

Cat. No.: B3385198
CAS No.: 617690-22-9
M. Wt: 130.14
InChI Key: IUCKHYBYONQBJH-UHNVWZDZSA-N
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Description

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis: is a racemic mixture of a chiral compound. This compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom. The presence of the carboxylic acid group and the methyl group attached to the oxolane ring makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing a hydroxyl group and a carboxylic acid group under acidic or basic conditions. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with ketone or aldehyde groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis
  • rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis
  • cis,rac-(2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride

Uniqueness: rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of the oxolane ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

(2S,3R)-3-methyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCKHYBYONQBJH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis
Reactant of Route 2
rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis
Reactant of Route 3
rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis
Reactant of Route 4
rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis
Reactant of Route 5
rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis
Reactant of Route 6
rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis

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